molecular formula C7H8O B11945675 Bicyclo[3.2.0]hept-3-en-2-one CAS No. 19093-11-9

Bicyclo[3.2.0]hept-3-en-2-one

Cat. No.: B11945675
CAS No.: 19093-11-9
M. Wt: 108.14 g/mol
InChI Key: ITMJFAVBAXNCRW-UHFFFAOYSA-N
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Description

Bicyclo[3.2.0]hept-3-en-2-one is an organic compound with the molecular formula C7H8O. It is a bicyclic ketone that features a fused cyclopentane and cyclopropane ring system. This compound is of interest due to its unique structure and reactivity, making it a valuable building block in organic synthesis and various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[3.2.0]hept-3-en-2-one can be synthesized through several methods. One common approach involves the reduction of bicyclo[3.2.0]hept-2-en-6-one using dehydrogenase enzymes . Another method includes the chemoenzymatic resolution of racemic bicyclo[3.2.0]hept-2-en-6-yl acetate using Pseudomonas fluorescens lipase . These methods typically require specific reaction conditions, such as controlled pH and temperature, to achieve high enantiomeric excess and yield.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemoenzymatic processes. These processes utilize enzymatic resolution techniques to obtain high-purity enantiomers, which are essential for various applications in pharmaceuticals and fine chemicals .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[3.2.0]hept-3-en-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions vary based on the specific reaction conditions and reagents used. For example, oxidation can yield carboxylic acids or esters, while reduction typically produces alcohols .

Mechanism of Action

The mechanism of action of bicyclo[3.2.0]hept-3-en-2-one involves its interaction with specific molecular targets and pathways. For example, in enzyme-catalyzed reactions, the compound acts as a substrate that undergoes transformation through the catalytic activity of the enzyme. The specific pathways and molecular targets depend on the type of reaction and the enzyme involved .

Comparison with Similar Compounds

Bicyclo[3.2.0]hept-3-en-2-one can be compared with other similar bicyclic ketones, such as bicyclo[3.1.1]hept-3-en-2-one (verbenone). While both compounds share a bicyclic structure, they differ in the arrangement of their ring systems and functional groups . This compound has a fused cyclopentane and cyclopropane ring system, whereas verbenone features a fused cyclohexane and cyclopropane ring system . These structural differences result in distinct reactivity and applications for each compound.

Similar Compounds

Properties

CAS No.

19093-11-9

Molecular Formula

C7H8O

Molecular Weight

108.14 g/mol

IUPAC Name

bicyclo[3.2.0]hept-3-en-2-one

InChI

InChI=1S/C7H8O/c8-7-4-2-5-1-3-6(5)7/h2,4-6H,1,3H2

InChI Key

ITMJFAVBAXNCRW-UHFFFAOYSA-N

Canonical SMILES

C1CC2C1C=CC2=O

Origin of Product

United States

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